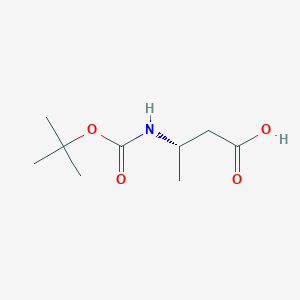

Boc-L-beta-homoalanine

Descripción

Significance of Beta-Amino Acids in Peptide Chemistry and Beyond

Beta-amino acids are structurally similar to the proteinogenic alpha-amino acids that constitute natural proteins. However, they possess an additional carbon atom between the carboxyl and amino groups. nih.gov This seemingly minor alteration has profound implications for the properties of peptides that incorporate them.

The applications of beta-amino acids extend beyond peptide mimetics. They serve as crucial building blocks for a diverse range of pharmaceutically active compounds, including antibiotics, anti-cancer agents, and immunomodulators. chiroblock.comhilarispublisher.com

Role of the Boc Protecting Group in Synthesis and Research Applications

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in peptide synthesis. numberanalytics.comwikipedia.org Its primary function is to temporarily block the reactive amino group of an amino acid, preventing it from participating in unwanted side reactions during the formation of peptide bonds. jk-sci.comtotal-synthesis.com

The Boc group is favored for its stability under a range of reaction conditions and its ease of removal. total-synthesis.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and can be cleaved under acidic conditions, often with trifluoroacetic acid (TFA). wikipedia.orgjk-sci.com This orthogonality allows for the selective deprotection of the amino group without affecting other protecting groups that may be present on the amino acid side chains. numberanalytics.com This selective removal is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of a defined peptide sequence. total-synthesis.com

The use of the Boc protecting group is advantageous in the synthesis of complex and hydrophobic peptides. numberanalytics.comnih.gov

Overview of Boc-L-beta-Homoalanine as a Non-Canonical Amino Acid

This compound is classified as a non-canonical amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. numberanalytics.com Its structure consists of a beta-homoalanine core, which is a homolog of the natural amino acid alanine (B10760859), with the amino group attached to the beta-carbon. The 'L' designation refers to the stereochemistry at the chiral center. The amino group is protected by a Boc group.

The incorporation of this compound into peptides allows researchers to explore the impact of this specific non-canonical residue on peptide structure and function. chemimpex.com Studies have shown that replacing natural amino acids with analogs like beta-homoalanine can dramatically alter the binding affinity and biological activity of peptides. wiley.com This makes it a valuable tool in drug discovery and protein engineering. numberanalytics.comsigmaaldrich.com

Historical Context and Evolution of its Research Utility

The study of beta-amino acids dates back to the early 20th century, but their significance was not fully realized until advances in synthetic chemistry and biotechnology in recent decades. numberanalytics.com Initially regarded as simple non-proteinogenic amino acids, their unique properties have spurred a wave of research into their synthesis and applications. numberanalytics.com The development of methods for preparing enantiomerically pure beta-amino acids was a crucial step that opened the door to their use in creating complex and biologically active molecules. nih.gov

This compound has emerged as a key building block in this field. It is utilized in the synthesis of peptide-based therapeutics, cyclic peptides, and other bioactive compounds. chemimpex.com Its incorporation can lead to increased potency, selectivity, and stability of drug candidates. chemimpex.com The compound is also instrumental in bioconjugation processes and in fundamental research aimed at understanding protein structure and function. chemimpex.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H17NO4 |

| Molecular Weight | 203.24 g/mol nih.gov |

| Appearance | White to off-white powder chemimpex.com |

| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid nih.gov |

| CAS Number | 158851-30-0 nih.govpeptide.com |

Table 2: Key Research Applications of this compound

| Application Area | Description |

| Peptide Synthesis | Serves as a building block for creating peptides with enhanced stability and novel conformations. chemimpex.com |

| Drug Development | Used to modify drug candidates to improve their stability, bioavailability, and therapeutic efficacy. chemimpex.com Investigated for potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. |

| Bioconjugation | Facilitates the attachment of biomolecules to drugs or diagnostic agents for improved targeting. chemimpex.com |

| Amino Acid Analogue Research | Aids in the study of protein structure and function by allowing for the introduction of non-natural residues. chemimpex.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNDHEONPQYIAN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420711 | |

| Record name | Boc-L-beta-homoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158851-30-0 | |

| Record name | Boc-L-beta-homoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc L Beta Homoalanine and Derivatives

General Strategies for Enantiopure Beta-Amino Acid Synthesis

The creation of stereochemically defined beta-amino acids presents a considerable challenge for synthetic chemists. acs.org A variety of methodologies have been established to address this, ranging from classical homologation techniques to modern catalytic asymmetric reactions. These strategies are pivotal for accessing compounds like Boc-L-beta-homoalanine, which find extensive use in the development of novel therapeutics and bioactive molecules. chemimpex.com The pursuit of efficient, scalable, and highly enantioselective methods continues to drive research in this field. acs.orghilarispublisher.com

Arndt-Eistert Homologation of Alpha-Amino Acids

The Arndt-Eistert reaction is a well-established and popular method for the one-carbon homologation of carboxylic acids, making it a primary route for converting alpha-amino acids into their beta-amino acid counterparts. organic-chemistry.orgrsc.org This three-step sequence is frequently employed for the synthesis of this compound starting from the readily available and inexpensive Boc-L-alanine. researchgate.netdntb.gov.ua

The process begins with the conversion of the N-protected alpha-amino acid, such as Boc-L-alanine, into an acid chloride or a mixed anhydride (B1165640). organic-chemistry.org This activated species is then reacted with diazomethane (B1218177) to form an alpha-diazoketone intermediate. organic-chemistry.org The crucial step of the synthesis is the Wolff rearrangement of this diazoketone, which is typically catalyzed by a metal such as silver(I) oxide or silver benzoate. organic-chemistry.orgwikipedia.org The rearrangement produces a ketene (B1206846), which is subsequently trapped by a nucleophile, like water, to yield the desired homologous carboxylic acid. organic-chemistry.orgwikipedia.org A significant advantage of the Wolff rearrangement is that it proceeds with the retention of stereochemistry at the alpha-carbon of the original amino acid. researchgate.net

Microwave irradiation has been shown to accelerate the Wolff rearrangement of N-Boc protected aminodiazoketones, leading to the formation of Boc-β-amino acids rapidly and in good yields. For instance, the synthesis of N-(t-Butyloxycarbonyl)-β-homoalanine (this compound) via this microwave-assisted method has been reported with a yield of 86%.

Table 1: Arndt-Eistert Homologation for this compound

| Starting Material | Key Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Boc-L-alanine | 1. Isobutyl chloroformate, NMM2. CH2N23. Silver benzoate, H2O, Dioxane (Microwave) | This compound | 86% |

Chiral Lewis Acid Catalyzed Mannich Reactions

The asymmetric Mannich reaction represents a powerful tool for the enantioselective synthesis of beta-amino carbonyl compounds, which are direct precursors to beta-amino acids. semanticscholar.orgbeilstein-journals.org This reaction typically involves the addition of a ketone-derived enolate or enamine to an imine, catalyzed by a chiral Lewis acid. beilstein-journals.orggoogle.com The development of highly effective chiral Lewis acid catalysts has enabled the synthesis of a wide array of beta-amino acid derivatives with excellent diastereo- and enantioselectivity. google.com

While direct examples for the synthesis of this compound using this method are less commonly reported, the general principle is widely applicable. For instance, chiral metal complexes, such as those involving Zinc, Lanthanum, or Scandium, have been used to catalyze the addition of nucleophiles to N-Boc protected imines. beilstein-journals.orgjst.go.jpacs.org The resulting adducts can then be converted to the corresponding beta-amino acids. The choice of the metal, the chiral ligand, and the reaction conditions are critical for achieving high stereocontrol. google.com For example, a catalytic system comprising a chiral Ag complex and a lithium Brønsted base has been developed for the direct asymmetric Mannich-type reaction to produce β2,2-amino acids. jst.go.jp

Asymmetric Hydrogenation of Enamino Derivatives

Asymmetric hydrogenation is one of the most efficient and atom-economical methods for producing chiral compounds, including beta-amino acids. capes.gov.brresearchgate.net This approach typically involves the hydrogenation of a prochiral enamine or a related unsaturated precursor using a chiral transition metal catalyst, most commonly based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. capes.gov.brresearchgate.net

The synthesis of chiral beta-amino acid derivatives can be achieved by the hydrogenation of β-(acylamino)acrylates. capes.gov.br Rhodium complexes with chiral ligands like TangPhos have demonstrated high efficiency, providing enantioselectivities up to 99.6% for both β-alkyl and β-aryl substituted substrates. capes.gov.br Similarly, the hydrogenation of β-phthalimide acrylates catalyzed by a Rh-monophosphorus system has been shown to produce chiral β2-amino acids with excellent enantiomeric excess. acs.orgnih.gov

For precursors resembling the structure needed for this compound, rhodium catalysts paired with ligands such as DuPhos and BINAP have been successfully employed. researchgate.netresearchgate.net These systems can achieve high conversions and enantioselectivities (up to 99% ee) under mild reaction conditions. researchgate.net The stereochemical outcome is highly dependent on the substrate geometry (E/Z isomer) and the specific catalyst-ligand combination used. researchgate.net

Table 2: Catalysts in Asymmetric Hydrogenation for Chiral Beta-Amino Acid Synthesis

| Catalyst System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Rh-TangPhos | β-(Acylamino)acrylates | up to 99.6% | capes.gov.br |

| Rh-Monophosphorus | β-Phthalimide acrylates | up to 99% | acs.orgnih.gov |

| Rh-DuPhos | β-Substituted α-aminomethylacrylates | up to 99% | researchgate.net |

Asymmetric Michael Addition

The asymmetric aza-Michael addition is a powerful C-N bond-forming reaction for the synthesis of chiral beta-amino compounds from alpha,beta-unsaturated carbonyl compounds. researchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to a Michael acceptor, often mediated by a chiral catalyst. nih.gov Organocatalysis, utilizing small chiral organic molecules like amino acids or their derivatives, has emerged as a particularly effective strategy for these transformations. mdpi.com

The synthesis of beta-amino acid derivatives via this method can be highly enantioselective. nih.gov For example, chiral dipeptides have been explored as organocatalysts for the Michael addition of aldehydes to nitroolefins and maleimides. mdpi.com Another approach involves the use of chiral thiourea-boronic acid hybrid catalysts for the aza-Michael addition-asymmetric protonation of α,β-unsaturated carboxylic acids. ethz.ch Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds has also been developed, where a ligand controls the regioselectivity to favor the formation of the β-amino acid derivative. nih.gov

Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules, including beta-amino acids. researchgate.net Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. While specific enzymatic routes to this compound are not extensively documented in dedicated studies, the principles of enzymatic synthesis are applicable.

One major approach is the use of transaminases for the asymmetric synthesis of β-amino acids from their corresponding β-keto acids or for the kinetic resolution of racemic β-amino acids. researchgate.net Another strategy involves nitrile hydratases, which can hydrolyze racemic β-aminonitriles to β-aminoamides as a step towards the final carboxylic acid. jst.go.jp Enzyme engineering and directed evolution are powerful tools to tailor enzymes for specific non-natural substrates and improve their activity and stability for industrial applications. pku.edu.cn

Grignard Reactions for Chiral Beta-Amino Acid Derivatives

Grignard reactions, while classic in organic synthesis, can also be adapted for the preparation of chiral beta-amino acid derivatives. A notable approach involves the reaction of a Grignard reagent with a chiral electrophile derived from an alpha-amino acid. For instance, a synthetic route to a chiral β-amino acid derivative has been developed using a cobalt-catalyzed cross-coupling reaction between an aryl Grignard reagent and a halide derivative of L-aspartic acid.

Another strategy employs the addition of Grignard reagents to β-amino Weinreb amides. These amides, which can be prepared through asymmetric conjugate addition, react with Grignard reagents to furnish β-amino ketones. semanticscholar.org These ketones can then be further manipulated, for example, through reduction, to yield the desired chiral β-amino alcohol or acid derivatives. This methodology provides a versatile route to various substituted beta-amino acids.

Synthesis of this compound

The preparation of the parent compound, this compound, can be achieved through several distinct synthetic pathways starting from readily available amino acid precursors.

Conversion from L-Glutamine via Hofmann-Type Reaction

A synthetic route to β-amino acids can be accomplished via a Hofmann rearrangement of an N-protected L-glutamine. This method leverages the conversion of a primary amide into a primary amine with the loss of a carbonyl group. While literature often details this for the Fmoc protecting group, the principle is applicable to Boc-protected glutamine as well. wiley.com

The general process involves:

Starting Material : N-α-Boc-L-glutamine.

Hofmann Rearrangement : The side-chain amide of the glutamine derivative is treated with a reagent like I,I-bis(trifluoroacetoxy)iodobenzene (PIFA) or a similar Hofmann reagent in the presence of a primary alcohol (e.g., methanol). This initiates the rearrangement.

Isocyanate Trapping : The rearrangement proceeds through an isocyanate intermediate, which is trapped in-situ by the alcohol solvent to form a stable carbamate (B1207046). researchgate.net

Hydrolysis : Subsequent hydrolysis of the resulting ester and carbamate yields the desired (S)-3-amino-4-(tert-butoxycarbonylamino)butanoic acid, which is the Boc-protected β-homoalanine precursor.

This pathway provides a direct method for converting an α-amino acid into its β-homologue. wiley.comresearchgate.net

Modified Arndt-Eistert Homologation (e.g., from Boc-L-phenylalanine)

The Arndt-Eistert reaction is a classical and widely utilized method for the one-carbon homologation of carboxylic acids, making it highly suitable for converting α-amino acids to β-amino acids. wikipedia.orgrsc.org The process is particularly effective starting from N-Boc protected α-amino acids like Boc-L-phenylalanine to produce Boc-L-β-homophenylalanine, and the same principle applies to producing this compound from Boc-L-alanine. rsc.org

The key steps are:

Acid Chloride Formation : The carboxylic acid of the N-Boc-α-amino acid is activated, typically by converting it into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. scribd.comorganic-chemistry.org Alternatively, a mixed anhydride can be formed using ethyl chloroformate. rsc.org

Diazoketone Formation : The activated acid is reacted with diazomethane (CH₂N₂) or a safer alternative like trimethylsilyldiazomethane. wikipedia.orgrsc.org This step forms an α-diazoketone intermediate. organic-chemistry.org

Wolff Rearrangement : The crucial step is the Wolff rearrangement of the diazoketone to form a ketene. organic-chemistry.org This rearrangement can be induced thermally, photochemically, or, most commonly, by using a metal catalyst such as silver oxide (Ag₂O) or silver benzoate. wikipedia.orgorganic-chemistry.org

Nucleophilic Trapping : The highly reactive ketene intermediate is trapped by a nucleophile present in the reaction mixture. Using water as the nucleophile yields the homologated carboxylic acid (the β-amino acid). organic-chemistry.org If an alcohol is used, the corresponding ester is formed.

A modification known as the Newman-Beal variant involves adding triethylamine (B128534) to the diazomethane solution to scavenge the HCl generated during the acid chloride reaction, preventing the formation of undesired α-chloromethylketone byproducts. wikipedia.org

Table 1: Overview of Synthetic Approaches for this compound

| Synthetic Method | Typical Starting Material | Key Reagents/Steps | Final Product Type |

|---|---|---|---|

| Hofmann-Type Reaction | N-α-Boc-L-glutamine | 1. Hofmann reagent (e.g., PIFA) 2. Alcohol (solvent/trapper) 3. Hydrolysis | β-Amino acid |

| Arndt-Eistert Homologation | N-Boc-L-alanine | 1. Acid activation (e.g., SOCl₂) 2. Diazomethane or TMS-diazomethane 3. Wolff Rearrangement (e.g., Ag₂O) 4. H₂O (trapper) | β-Amino acid |

| Wittig-Type Olefination | N-Boc-L-alanine methyl ester | 1. DIBAL-H reduction 2. Phosphonium (B103445) ylide (Wittig reagent) 3. Reduction of double bond | β-Amino acid ester |

Wittig-Type Olefination Approaches for Beta3-Amino Acid Esters

Wittig-type olefination provides an alternative route to β-amino acid esters. A common strategy involves a one-pot tandem reduction-olefination process starting from an N-protected α-amino ester. beilstein-journals.org

The synthetic sequence is as follows:

Reduction to Aldehyde : An N-protected α-amino ester, such as one derived from alanine (B10760859), is reduced to the corresponding N-protected α-amino aldehyde. Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is typically used for this selective reduction, which avoids over-reduction to the alcohol. The resulting aldehyde is often unstable and is used immediately in the next step without isolation. beilstein-journals.org

Wittig Olefination : The crude aldehyde is treated in-situ with a stabilized phosphorus ylide, such as (triphenylphosphoranylidene)acetate. This results in the formation of an α,β-unsaturated β-amino ester (an N-protected allylic amine derivative). beilstein-journals.org The use of stabilized ylides generally favors the formation of the (E)-isomer. beilstein-journals.org

Reduction : The carbon-carbon double bond of the unsaturated ester is then reduced via catalytic hydrogenation to yield the saturated N-Boc-β-amino acid ester.

This approach circumvents the handling of potentially unstable amino aldehydes and can be adapted using Horner-Wadsworth-Emmons reagents as an alternative to traditional Wittig reagents. beilstein-journals.org

Synthesis of Substituted this compound Derivatives

The synthesis of β-homoalanine derivatives bearing aromatic substituents on the side chain is critical for creating peptidomimetics with unique structural and functional properties.

Naphthyl-Substituted this compound

This compound substituted with a naphthyl group, such as (S)-3-(Boc-amino)-4-(2-naphthyl)butanoic acid, is a valuable building block for designing peptide-based therapeutics. chemimpex.compeptide.com The synthesis of this compound typically employs the Arndt-Eistert homologation protocol.

The synthesis starts with the corresponding α-amino acid, N-Boc-3-(2-naphthyl)-L-alanine. lookchem.com This starting material is subjected to the standard Arndt-Eistert sequence: conversion to the acid chloride or mixed anhydride, reaction with a diazomethane source, and subsequent silver-catalyzed Wolff rearrangement in the presence of water to yield the desired β-amino acid. wikipedia.orgorganic-chemistry.org This method reliably extends the carbon backbone by one methylene (B1212753) unit while preserving the stereochemistry at the α-carbon of the original amino acid.

Pyridyl-Substituted this compound

Pyridyl-substituted β-amino acids are incorporated into peptides to introduce conformational constraints, improve solubility, and modulate biological activity. chemimpex.com Boc-(3-pyridyl)-L-β-homoalanine is a key derivative used in drug development, particularly for targeting neurological disorders. chemimpex.com

The synthesis of this compound with a pyridyl substituent is analogous to that of other substituted derivatives and is often accomplished via Arndt-Eistert homologation. The process would begin with the commercially available N-Boc-L-pyridylalanine. Following the established procedure, this α-amino acid is homologated to its β-amino acid counterpart, yielding the target Boc-(pyridyl)-L-β-homoalanine. wikipedia.orgorganic-chemistry.org The versatility of this method allows for the preparation of all three regioisomers (2-, 3-, and 4-pyridyl) depending on the starting material used. researchgate.net

Trifluoromethyl-Beta3-Homoalanine Derivatives

The introduction of a trifluoromethyl (CF3) group into β-amino acids can significantly alter their chemical and biological properties. The synthesis of trifluoromethyl-β3-homoalanine derivatives often involves multi-step sequences starting from protected α-amino acids or employing specialized fluorination reagents.

One established method involves the homologation of N-protected α-amino acids. rsc.org This can be achieved through procedures that avoid hazardous reagents like diazomethane, opting instead for safer alternatives. rsc.org For instance, a two-carbon elongation can be accomplished via a Wittig-type reaction, followed by reduction, isomerization, oxidative cleavage, and esterification to yield the desired N-Boc-β3-amino acid methyl ester. rsc.org

Another strategy involves the direct modification of a suitable precursor. Electrophilic S-trifluoromethylation of cysteine side chains in β-peptides has been demonstrated using specialized benziodoxole reagents. lookchem.com This method selectively attaches a CF3 group to the sulfur atom of a β3-homocysteine residue within a peptide sequence. lookchem.com The resulting S-CF3 group can then be reductively removed under Birch conditions (Na in liquid NH3) to yield the corresponding β3-homoalanine derivative, demonstrating a novel pathway to these structures. lookchem.com

Furthermore, synthetic routes can be designed around cross-coupling reactions. For example, a Negishi cross-coupling reaction between a zinc derivative and a Boc-β-iodoalanine methyl ester precursor can be used to form the carbon-carbon bond necessary to introduce the desired side chain, although this can be challenging and may require masking of reactive functional groups. nih.gov

Adamantyl-Substituted Homoalanine Derivatives

The adamantyl group is a bulky, lipophilic, and rigid three-dimensional structure used in medicinal chemistry to enhance binding affinity and metabolic stability. The synthesis of β-homoalanine derivatives bearing this sterically demanding side chain presents unique challenges.

Synthetic approaches often involve the modification of precursors containing the adamantyl moiety. For instance, adamantyl-substituted β-hydroxybutyric acids have been prepared through methods like aldol (B89426) condensation of a corresponding adamantyl-containing carboxylic acid with acetaldehyde (B116499) or selective reduction of a β-keto ester. nih.gov While not a direct synthesis of the amino acid, these intermediates are structurally related and highlight methods for constructing the carbon skeleton. The synthesis of short-chain acids using asymmetric methods like Evan's synthesis proved sensitive to the proximity of the bulky adamantyl group, indicating significant steric hindrance. nih.gov

A more direct approach would involve the homologation of an adamantyl-substituted α-amino acid, such as the commercially available Boc-L-Ala(Adamantyl)-OH. iris-biotech.deiris-biotech.de Standard homologation procedures, like the Arndt-Eistert reaction or cyanation-based methods, could theoretically be applied to convert the α-amino acid into its β-homoalanine counterpart, though the steric bulk of the adamantyl group may necessitate optimized reaction conditions. rsc.orgresearchgate.net

Other Sterically Hindered or Functionally Modified Side Chains

Beyond trifluoromethyl and adamantyl groups, a variety of other sterically hindered or functionally modified side chains have been incorporated into the β-homoalanine framework. These modifications are crucial for creating peptidomimetics with constrained conformations and novel properties.

A key example is the synthesis of β,β-dimethylated amino acid building blocks. acs.org These are considered sterically hindered and are valuable for inducing specific secondary structures in peptides. Their synthesis can be initiated from a protected aspartic acid derivative, where the side chain ester is reduced to an alcohol, which is subsequently converted to an azide (B81097) and then a protected amine. acs.org

Cyclic derivatives, such as α-disubstituted β-homoprolines, represent another important class of modified β-amino acids. acs.org These structures are both sterically hindered and conformationally restricted. A highly diastereoselective route for their preparation involves the stereodivergent allylation of a chiral N-tert-butanesulfinyl imine, followed by a sequence of standard transformations including ozonolysis and oxidation. acs.org This modular approach allows for the introduction of various substituents at the α-position. acs.org

The table below summarizes examples of such modifications and their synthetic precursors.

| Side Chain Modification | Example Derivative Class | Synthetic Precursor Example | Key Synthetic Step | Reference |

| Gem-Dimethyl | Boc-β,β-diMe-d-Dab(Cbz)-OH | PhFl-d-Asp(OMe)-OtBu | Alkylation followed by functional group interconversion | acs.org |

| Cyclic (Fused Ring) | α-Disubstituted β-Homoprolines | Chiral N-tert-butanesulfinyl imine | Stereodivergent allylation and cyclization | acs.org |

| Quaternary α-Carbon | β2,2-Amino Acids | Chiral bicyclic N,O-acetal isoserine derivative | Diastereoselective alkylation of the chiral scaffold | nih.gov |

Protecting Group Strategies and Compatibility in this compound Synthesis

The successful synthesis of complex molecules like this compound and its derivatives is highly dependent on a well-designed protecting group strategy. This involves the temporary masking of reactive functional groups to prevent unwanted side reactions during various synthetic transformations.

Role of Boc Group in Stepwise Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amino acid protection in multi-step organic synthesis, including the preparation of β-homoalanine derivatives. organic-chemistry.orgresearchgate.net Its primary role is to protect the nitrogen atom of the amino group from participating in undesired reactions during steps such as chain elongation, side-chain modification, or carboxyl group activation. researchgate.netrsc.org

The utility of the Boc group stems from its distinct chemical stability. It is robust and stable under a wide range of basic and nucleophilic conditions, allowing for transformations on other parts of the molecule without affecting the protected amine. organic-chemistry.org For example, ester saponification using LiOH can be performed without cleaving the Boc group. acs.org

Conversely, the Boc group is designed to be labile under specific acidic conditions. organic-chemistry.org It is typically removed using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). acs.orgrsc.org This acid-catalyzed cleavage proceeds through the formation of a stable tert-butyl cation, which is usually captured by a scavenger to prevent side reactions. organic-chemistry.org This specific lability allows for its selective removal at a desired stage in the synthesis, unmasking the amine for subsequent coupling or modification. This combination of stability and selective cleavage makes the Boc group essential for the stepwise construction of β-homoalanine derivatives and their incorporation into larger peptide structures. rsc.orgresearchgate.net

Orthogonal Protection Strategies for Multi-Functionalized Derivatives

When synthesizing β-homoalanine derivatives with multiple reactive functional groups (e.g., in the side chain), an orthogonal protection strategy is required. rsc.org Orthogonality refers to the use of a set of protecting groups where each type can be removed by a distinct chemical mechanism, in any order, without affecting the others. nih.govtesisenred.net This allows for the selective unmasking and modification of specific sites on a complex molecule.

A classic orthogonal pairing is the Boc/benzyl (Bn) strategy, where the Boc group is removed by acid, and the Bn group is removed by hydrogenolysis. rsc.org A more modern and widely used combination in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. rsc.org Here, the Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side chains are protected with acid-labile groups like tert-butyl (tBu). organic-chemistry.orgrsc.org

For highly complex derivatives, a three-dimensional orthogonal strategy may be necessary. An excellent example is the synthesis of a branched β-alanine building block protected with three mutually orthogonal groups: Fmoc, Boc, and allyloxycarbonyl (Alloc). nih.gov In this system:

The Fmoc group is removed with a base (e.g., piperidine).

The Boc group is removed with an acid (e.g., TFA).

The Alloc group is removed using a palladium(0) catalyst.

This strategy allowed for the sequential deprotection of three different amino groups on a single β-alanine core and subsequent coupling to build a triantennary glycocluster on a solid support. nih.gov Other specialized protecting groups like Mtt, Mmt, Dde, and ivDde provide further orthogonal options, particularly for protecting the amino groups of lysine (B10760008) or ornithine side chains. rsc.org

The following table details several orthogonal protecting groups and their specific cleavage conditions, which are crucial for synthesizing multi-functionalized β-homoalanine derivatives.

| Protecting Group | Abbreviation | Cleavage Reagent(s) | Stability Conditions | Reference |

| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Base, Nucleophiles, Hydrogenolysis | organic-chemistry.orgrsc.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine (20% in DMF) | Acid, Hydrogenolysis | rsc.orgnih.gov |

| Allyloxycarbonyl | Alloc | Pd(PPh3)4 / Scavenger | Acid, Base | rsc.orgnih.gov |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine (2% in DMF) | Acid (TFA), Base (Piperidine) | |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine (2-10% in DMF) | Acid (TFA), Base (Piperidine) | rsc.org |

| 4-Methyltrityl | Mtt | Dilute TFA (e.g., 1% in DCM), HFIP | Base, Hydrazine | |

| 4-Methoxytrityl | Mmt | Acetic Acid / TFE / DCM, HOBt | Base, Hydrazine |

Integration of Boc L Beta Homoalanine in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a resin support. nih.gov Boc-L-beta-homoalanine is well-suited for SPPS, with its tert-butoxycarbonyl (Boc) protecting group playing a crucial role in its successful incorporation. chemimpex.comsigmaaldrich.com

The Boc protecting group is a widely used Nα-amino protecting group in peptide synthesis, particularly in SPPS. peptide.com It is stable under the basic conditions often used for coupling reactions but can be readily removed with mild acids like trifluoroacetic acid (TFA), leaving a protonated N-terminus ready for the next coupling cycle. peptide.comscielo.br This graduated acid lability is a fundamental principle of Boc chemistry SPPS. wiley.com The use of Boc-protected amino acids, including this compound, has a long history in SPPS and remains a popular strategy. peptide.com

The general cycle of Boc-based SPPS involves the following steps:

Deprotection: Removal of the Boc group from the N-terminus of the resin-bound peptide using an acid, typically a solution of TFA in dichloromethane (B109758) (DCM). chempep.com

Neutralization: Neutralization of the resulting trifluoroacetate (B77799) salt with a base to liberate the free amine.

Coupling: Addition of the next Boc-protected amino acid, which is activated to facilitate peptide bond formation.

A key advantage of Boc chemistry is its compatibility with a wide range of coupling reagents and conditions.

The efficiency of peptide bond formation is highly dependent on the choice of coupling reagent. This compound is compatible with a variety of modern coupling reagents, which are crucial for achieving high yields and minimizing side reactions.

Commonly Used Coupling Reagents in Boc-SPPS:

| Coupling Reagent | Full Name | Key Features |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A popular and efficient coupling reagent with low racemization, especially when used with an additive like HOBt. peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Reacts faster than HBTU with less epimerization, making it a preferred choice in many applications. peptide.comsigmaaldrich.combachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium (B103445) salt-based reagent that is effective for difficult couplings. bachem.com |

| DCC | Dicyclohexylcarbodiimide | A classical and still widely used carbodiimide (B86325) coupling reagent, often used in conjunction with additives like HOBt to reduce racemization. bachem.comnih.gov |

This table is interactive. You can sort and filter the data.

The use of aminium/uronium salts like HBTU and HATU in conjunction with a tertiary base is a common practice. sigmaaldrich.com These reagents convert the carboxylic acid of the incoming Boc-amino acid into a more reactive species, facilitating its reaction with the free amine of the growing peptide chain. uniurb.it Rapid Boc chemistry protocols often utilize pre-activation of the Boc-amino acid with HBTU or HATU and in situ neutralization, which can be particularly effective for synthesizing "difficult" peptides. peptide.com

The incorporation of β-amino acids like this compound introduces a CH2 group into the peptide backbone, which can alter the peptide's conformation and biological properties. genscript.com While the general principles of SPPS apply, some specific strategies can be employed to optimize their incorporation:

Optimized Coupling Conditions: Due to potential steric hindrance, extended coupling times or the use of more potent coupling reagents like HATU may be beneficial.

Microwave-Assisted SPPS: The use of microwave irradiation can accelerate both the coupling and deprotection steps, potentially improving the efficiency of incorporating sterically demanding residues and disrupting peptide aggregation. frontiersin.org

Use of Appropriate Resins: The choice of resin can significantly impact the synthesis of challenging sequences. For hydrophobic peptides, non-polar resins like polystyrene have shown good results. nih.gov Trityl chloride resins are also valuable as they allow for cleavage of the final peptide under very mild acidic conditions. scielo.br

The ability to incorporate β-amino acids opens up possibilities for creating peptidomimetics with enhanced stability against enzymatic degradation, as proteases typically recognize and cleave peptide bonds formed by α-amino acids. nih.gov

A significant challenge in SPPS, particularly for longer or hydrophobic peptides, is on-resin aggregation. nih.gov This occurs when the growing peptide chains interact with each other, forming secondary structures that hinder the accessibility of the N-terminus for subsequent deprotection and coupling reactions. sigmaaldrich.com This can lead to incomplete reactions and the formation of deletion sequences.

Strategies to Mitigate Aggregation:

| Strategy | Description |

| "Difficult Sequence" Protocols | Boc-based SPPS is often considered superior to Fmoc-based strategies for synthesizing aggregation-prone sequences. nih.gov This is partly because the repeated TFA treatments keep the peptide chain protonated, which can disrupt the hydrogen bonding responsible for aggregation. peptide.com |

| Solvent Choice | The choice of solvent can significantly impact resin swelling and peptide solvation. Using solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can improve coupling yields for hydrophobic sequences. nih.gov |

| Backbone Modifications | The introduction of structure-breaking elements, such as pseudoproline dipeptides or Dmb-protected amino acids, can disrupt the formation of stable secondary structures that lead to aggregation. sigmaaldrich.com While not directly involving this compound, these strategies highlight the importance of backbone conformation in preventing aggregation. |

| In Situ Neutralization | In this protocol, the neutralized amine is generated in the presence of the activated amino acid, allowing the coupling reaction to occur more rapidly than aggregation. peptide.com |

While the incorporation of a single this compound residue is not typically associated with severe aggregation issues, these strategies become increasingly important when synthesizing longer peptides containing this or other non-canonical amino acids.

Strategies for Incorporating Non-Canonical Beta-Amino Acids

Solution-Phase Peptide Synthesis Applications

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a viable and sometimes advantageous approach, especially for large-scale production or the synthesis of very short peptides. In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and purification is typically performed after each step.

This compound can be effectively used in solution-phase peptide synthesis. google.com The principles of activation and coupling are similar to SPPS. For instance, a common method involves activating the carboxylic acid of this compound with a coupling reagent like DCC in the presence of an additive such as HOBt to form an active ester. nih.gov This activated species then reacts with the free amine of another amino acid or peptide fragment to form the peptide bond. nih.gov

Recent developments have explored more environmentally friendly or "green" solvents for solution-phase peptide synthesis, and Boc-protected amino acids have been shown to be compatible with some of these newer systems. google.com

Formation of Peptide Bonds with this compound

The fundamental reaction in peptide synthesis is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. nih.gov From an energetic standpoint, this is an unfavorable reaction that requires the activation of the carboxylic acid. nih.gov

The process of forming a peptide bond with this compound follows this general principle. The carboxylic acid of this compound is activated, typically through the use of a coupling reagent. This creates a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid halide. uniurb.it This electrophilic intermediate is then susceptible to nucleophilic attack by the free amine of the N-terminal residue of the growing peptide chain (in SPPS) or another amino acid ester (in solution-phase synthesis).

The bulky Boc group on the nitrogen of L-beta-homoalanine serves to prevent self-polymerization and protects the amine from unwanted side reactions during the activation and coupling steps. peptide.com Once the peptide bond is formed, the Boc group can be selectively removed to allow for the next coupling reaction in the sequence.

Cleavage of the Boc Protecting Group in Peptide Synthesis

The removal of the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of a peptide chain is a critical step in Boc-based solid-phase peptide synthesis (SPPS). This acid-catalyzed deprotection reaction must be efficient and selective to ensure the integrity of the growing peptide and any acid-labile side-chain protecting groups. biosynth.compeptide.com The standard and most widely employed method for this cleavage is treatment with a strong acid, most commonly Trifluoroacetic acid (TFA). rsc.orgmasterorganicchemistry.com

The mechanism of Boc deprotection begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) by TFA. peptide.com This is followed by the collapse of the protonated intermediate, leading to the formation of the free amine, carbon dioxide, and a stable tert-butyl cation. peptide.compeptide.com

Due to its high stability, the electrophilic tert-butyl cation can react with nucleophilic amino acid side chains, such as those of tryptophan, methionine, and cysteine, leading to undesired alkylation byproducts. peptide.comthermofisher.com To prevent these side reactions, scavengers are typically added to the cleavage solution to trap the tert-butyl cation. peptide.compeptide.com Common scavengers include anisole, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). thermofisher.comscielo.br

For the incorporation of β-amino acids like this compound, the deprotection conditions are generally consistent with standard Boc-SPPS protocols. Research involving the synthesis of peptides containing β-amino acids demonstrates the use of concentrated TFA solutions for effective Boc group removal. scielo.brnih.gov Following the cleavage step, the newly exposed terminal amine exists as a trifluoroacetate salt. This salt must be neutralized with a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to generate the free amine required for the subsequent coupling reaction with the next amino acid in the sequence. peptide.comscielo.br

While strong acidolysis with TFA is standard, alternative methods for Boc deprotection have been developed, including the use of other strong acids, Lewis acids, or thermal conditions under continuous flow. rsc.orgmdpi.comnih.gov However, for routine SPPS involving residues like this compound, TFA-based methods remain the most prevalent due to their reliability and effectiveness. masterorganicchemistry.commdpi.com

The specific conditions for the cleavage of the Boc group can be tailored based on the peptide sequence and the other protecting groups present. The following table outlines typical conditions reported in the literature for Boc deprotection in the context of β-amino acid and general peptide synthesis.

| Reagent Cocktail | Concentration | Reaction Time | Scavengers | Application Context |

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 30 min | Not specified | General SPPS Boc deprotection. peptide.com |

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1:1 (v/v) | 1 h | Anisole, Phenol | Synthesis of a dipeptide containing β-alanine. scielo.br |

| Trifluoroacetic acid (TFA) / Water | 95% / 5% (v/v) | 30 min | Not specified | Boc deprotection during β-peptide synthesis. nih.gov |

| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 30% - 40% (v/v) | Not specified | Not specified | Synthesis of nucleopeptides using Boc strategy. umich.edu |

| Trifluoroacetic acid (TFA) with scavengers | 95% TFA | 1 - 4 h | Water, Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Thioanisole | Final cleavage and deprotection of peptides with sensitive residues. thermofisher.com |

Conformational Analysis and Structural Studies of Boc L Beta Homoalanine Containing Peptides

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the structure and dynamics of molecules in solution. nih.govirbm.com For peptides containing Boc-L-beta-homoalanine, NMR studies, particularly ¹H and ¹³C NMR, provide critical insights into their conformational behavior. mdpi.comresearchgate.net

The chemical shifts of amide protons are particularly sensitive to their environment and participation in hydrogen bonds. researchgate.net In peptides containing β-amino acids, the dispersion of these chemical shifts can indicate the presence of stable, folded structures. researchgate.net For instance, well-dispersed amide proton resonances in the ¹H NMR spectrum of a Boc-protected peptide suggest a defined conformation in solution. researchgate.net

Furthermore, ¹³C NMR spectroscopy can be used to monitor the carbonyl carbons of the peptide backbone and the Boc protecting group. mdpi.com The chemical shifts of these carbons are influenced by solvent polarity and intramolecular interactions, such as hydrogen bonding. mdpi.com Studies on related Boc-protected amino acid derivatives have shown that changes in solvent can lead to noticeable shifts in the carbonyl carbon resonances, providing evidence for specific intramolecular hydrogen bonding patterns that stabilize certain conformations. mdpi.com For example, a downfield shift of a peptide bond's carbonyl carbon with increasing solvent polarity can suggest its involvement in a hydrogen bond. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Protons in a this compound Residue within a Peptide Chain. Note: These are generalized values and can vary significantly based on the specific peptide sequence, solvent, and temperature.

| Proton | Typical Chemical Shift (ppm) | Notes |

| NH | 7.0 - 8.5 | Chemical shift is highly sensitive to hydrogen bonding and conformation. |

| α-CH | 4.0 - 4.5 | Position is influenced by the adjacent carbonyl and amino groups. |

| β-CH₂ | 2.2 - 2.8 | Diastereotopic protons may show distinct signals and coupling constants. |

| γ-CH₃ | 0.8 - 1.2 | Typically appears in the aliphatic region. |

| Boc (t-butyl) | 1.3 - 1.5 | A characteristic singlet integrating to 9 protons. |

Crystal structures of peptides incorporating β-amino acids have revealed the formation of unique hydrogen-bonding patterns. thieme-connect.comthieme-connect.de For instance, studies on peptides with β-alanine have shown both extended conformations and folded structures, such as β-turns. scispace.comresearchgate.net The incorporation of a bulky N-terminal protecting group like Boc can influence the conformation of the adjacent residue. acs.org In many Boc-protected peptides, the urethane (B1682113) moiety adopts a trans conformation. acs.org

The additional methylene (B1212753) group in β-amino acids allows for a greater range of accessible conformations compared to their α-amino acid counterparts. scirp.org X-ray diffraction studies have been instrumental in characterizing the specific torsion angles that define these conformations, leading to the discovery of various helical structures (e.g., 12-, 14-, and 10/12-helices) and stable sheet-like assemblies in β-peptides. scirp.orgresearchgate.net

Table 2: General Crystallographic Parameters for Peptides Containing Modified Amino Acids. This table is illustrative and based on data for related small peptides. Specific values for a this compound peptide would require experimental determination.

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁ | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); β (°) | The dimensions and angle of the fundamental repeating unit of the crystal. |

| Hydrogen Bonding | O···H-N distances (Å) | Key interactions that stabilize the peptide's secondary structure in the crystal lattice. |

Circular Dichroism (CD) spectroscopy is a widely used technique to rapidly assess the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgnih.govcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.orgspringernature.com The resulting CD spectrum is highly sensitive to the peptide's conformation, particularly the presence of α-helices, β-sheets, and random coils. americanpeptidesociety.orgcreative-proteomics.com

For peptides containing β-amino acids, CD spectroscopy can reveal the formation of ordered secondary structures. While the canonical CD spectra for α-helical and β-sheet structures are well-established for α-peptides, β-peptides can exhibit distinct spectral features corresponding to their unique helical and sheet conformations. scirp.orgnih.gov For example, a β-peptide adopting a 14-helix might show a strong negative band around 215 nm. The presence of characteristic CD signals can be used to monitor conformational changes in response to environmental factors like solvent or temperature. americanpeptidesociety.org

Table 3: Characteristic CD Spectral Features for Common Peptide Secondary Structures.

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm. americanpeptidesociety.org |

| β-Sheet | Negative band around 217 nm, positive band around 195 nm. americanpeptidesociety.org |

| Random Coil | Strong negative band around 200 nm. |

| β-Peptide Helices (e.g., 14-helix) | Can show a strong minimum near 215 nm. |

X-ray Diffraction Analysis of Beta-Amino Acid Containing Peptides

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for complementing experimental data and providing a dynamic picture of peptide conformation and interactions. nih.gov

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of peptides over time. nih.govacs.org By simulating the atomic motions of the peptide and its surrounding solvent, MD can reveal the stability of different conformations, the pathways of conformational transitions, and the influence of the solvent environment. nih.govacs.org

For peptides containing this compound, MD simulations can be used to investigate the stability of potential secondary structures suggested by spectroscopic data. These simulations can help identify the key intramolecular hydrogen bonds and torsional preferences that stabilize specific folds. Different force fields (e.g., AMBER, CHARMM) can be employed, and their suitability for modeling β-peptides is an active area of research. acs.orgacs.org Accelerated MD techniques can be used to enhance conformational sampling and overcome the high energy barriers that can slow down the dynamics of structured peptides. nih.govacs.org

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand, such as a peptide) to a second (a receptor, typically a protein). nih.govresearchgate.net This method is crucial in drug design for understanding how a peptide might interact with its biological target. explorationpub.comnih.gov

For a peptide containing this compound designed to interact with a specific receptor, molecular docking can provide valuable insights into its binding mode. The simulation places the peptide into the binding site of the receptor in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. explorationpub.com These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the peptide's side chains (including the homoalanine side chain) and the receptor's amino acid residues. nih.govnih.gov The results of docking studies can guide the design of more potent and selective peptide-based therapeutics. acs.org

Empirical Potential Energy Calculations and Conformational Mapping

The conformational landscape of peptides incorporating this compound is extensively explored through empirical potential energy calculations. These computational methods are crucial for understanding the three-dimensional structures that these modified peptides are likely to adopt. The process involves the use of force fields, such as the Consistent Valence Force Field (CVFF), which parameterize the potential energy of a molecule as a function of its atomic coordinates.

Conformational energy maps, also known as Ramachandran-type plots for non-standard amino acids, are generated by systematically varying the backbone torsion angles and calculating the corresponding potential energy. For β-amino acids like L-beta-homoalanine, the conformational space is more complex than for α-amino acids, as it involves three backbone torsion angles: phi (φ), psi (ψ), and theta (θ). researchgate.net These maps reveal low-energy regions, which correspond to the most probable conformations of the peptide backbone. The calculations typically assume a dielectric constant of 1 and often involve fixing certain parameters, like the trans conformation of peptide bonds (ω = 180°), to simplify the computational complexity. acs.org

Minimum-energy conformations are identified within the low-energy regions of these maps using energy minimization algorithms like the conjugate gradient method. acs.org These calculations help in predicting the energetically favorable folded structures, such as helices and turns, that can be adopted by this compound-containing peptides. The results from these empirical calculations provide a theoretical framework that complements experimental data from techniques like X-ray crystallography and NMR spectroscopy.

Correlation between Experimental and Calculated Binding Affinities

A critical aspect of peptide research, particularly in the context of drug design, is the ability to predict the binding affinity of a peptide to its biological target. Computational approaches are increasingly used to estimate these binding affinities, and a strong correlation with experimentally determined values is a key indicator of the accuracy of the computational model. For peptides containing this compound, this correlation is vital for validating the force fields and scoring functions used in molecular modeling.

The process often involves molecular docking simulations to predict the binding pose of the peptide in the active site of a receptor, followed by the calculation of the binding free energy. Various methods, from empirical scoring functions to more rigorous free energy perturbation and thermodynamic integration techniques, can be employed. These calculated affinities are then compared with experimental data obtained from assays such as fluorescence anisotropy or surface plasmon resonance. nih.gov

Studies on various peptide-protein and host-guest systems have demonstrated that with careful parameterization, a good correlation between calculated and experimental binding affinities can be achieved. nih.govacs.org For instance, adjustments to solvation parameters in force fields have been shown to improve the accuracy of binding affinity predictions for carboxylate-containing guests, which is relevant for the carboxylic acid group in beta-homoalanine. nih.gov The successful correlation provides confidence in the predictive power of the computational models, enabling the in-silico screening of large libraries of modified peptides and guiding the rational design of new molecules with enhanced binding properties. nih.gov

Conformational Preferences Induced by Beta-Homoalanine

Influence on Peptide Backbone Torsion Angles

The incorporation of a β-amino acid like L-beta-homoalanine into a peptide chain introduces an additional rotatable bond in the backbone, leading to a more complex set of conformational possibilities compared to standard α-peptides. researchgate.net The backbone of a β-amino acid residue is defined by three torsion angles: φ, θ, and ψ. nih.gov This increased flexibility allows β-peptides to access a wider range of three-dimensional structures.

Formation of Beta-Bends and Helical Structures

β-Bends: β-Bends are tight turns involving four amino acid residues, stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth (a 4→1 hydrogen bond). The insertion of a β-amino acid can lead to the formation of novel turn structures. For instance, αβ-hybrid peptides can form C11 hydrogen-bonded turns, which are considered backbone-expanded analogues of the classic type II β-turn found in α-peptides. researchgate.net

Helical Structures: Oligomers of β-amino acids are known to form stable helical structures, often distinct from the α-helix found in proteins. The most common is the 14-helix, but other forms such as 12-, 10-, and 10/12-helices have also been observed. rsc.orgacs.orgwisc.edu The type of helix formed depends on the specific β-amino acid and the sequence pattern. acs.org In hybrid peptides containing both α- and β-amino acids, the conformational preferences of the β-residue can direct the folding of the entire peptide into a specific helical conformation. rsc.org For example, alternating α,β-peptides can adopt 14/15-helical structures. acs.org

Role of Intramolecular Hydrogen Bonding (e.g., C6, C11, C12, C13 rings)

Intramolecular hydrogen bonds are the primary stabilizing force for the secondary structures adopted by peptides containing this compound. These hydrogen bonds lead to the formation of cyclic-like structures, denoted by the number of atoms in the ring formed by the hydrogen bond.

C6 Rings: Intra-residue C6 hydrogen bonds can be observed within modified amino acids, contributing to local conformational restriction. researchgate.net

C11, C12, and C13 Rings: These larger ring structures are characteristic of turns and helices involving β-amino acids.

A C11 hydrogen bond in an αβ-hybrid sequence can stabilize a turn structure, analogous to the C10 β-turn in α-peptides. researchgate.net

A C12 hydrogen bond is a key feature of the 12-helix, a secondary structure observed in β-peptides. wisc.eduresearchgate.net It involves a hydrogen bond between a carbonyl oxygen and an amide proton three residues toward the C-terminus. wisc.edu

A C13 hydrogen bond is analogous to the α-turn in α-peptides and is characterized by a 5→1 hydrogen bond. nih.gov The insertion of a β-amino acid can facilitate the formation of these expanded turn structures. researchgate.net

The presence and pattern of these intramolecular hydrogen bonds are critical in defining the specific folded conformation of the peptide. core.ac.uk

Impact of Side Chain Modifications on Conformation

While the focus here is on the β-homoalanine backbone, modifications to its side chain can further influence the peptide's conformational preferences. The replacement of natural amino acid side chains with their analogues is a common strategy to enhance properties like binding affinity and target selectivity. researchgate.net

In the case of β-homoalanine, which has an ethyl side chain, modifications could include altering the length, branching, or introducing functional groups. Such changes can introduce new steric constraints or non-covalent interactions (e.g., hydrophobic, electrostatic, or additional hydrogen bonds) that can shift the conformational equilibrium. For example, bulkier side chains might favor more extended conformations to minimize steric clashes, or they could promote specific folded structures by participating in stabilizing interactions. nih.gov The interplay between the backbone's inherent folding propensity and the steric and electronic effects of the side chain ultimately dictates the final three-dimensional structure of the peptide.

Data Tables

Table 1: Torsion Angles in β-Amino Acid Containing Peptides

| Torsion Angle | Description | Typical Values |

| φ (phi) | Rotation around the N-Cα bond | Varies depending on local conformation |

| θ (theta) | Rotation around the Cα-Cβ bond | gauche (±60°), trans (180°) |

| ψ (psi) | Rotation around the Cβ-C bond | Varies depending on local conformation |

Data compiled from multiple sources. researchgate.netnih.gov

Table 2: Common Hydrogen-Bonded Ring Structures in β-Peptides

| Ring Size | Description | Associated Structure |

| C10 | 4→1 hydrogen bond in αα-sequences | β-turn |

| C11 | Hydrogen bond in αβ-hybrid sequences | Expanded β-turn |

| C12 | Hydrogen bond in β-peptide sequences | 12-helix |

| C13 | 5→1 hydrogen bond | Expanded α-turn |

| C14 | Hydrogen bond in β-peptide sequences | 14-helix |

Data compiled from multiple sources. nih.govresearchgate.netacs.orgresearchgate.net

Applications of Boc L Beta Homoalanine in Medicinal Chemistry and Drug Discovery

Peptide-Based Drug Development

The development of peptide-based drugs is a rapidly growing area in pharmaceuticals, driven by the high specificity and potency of peptides. However, natural peptides often suffer from drawbacks like poor stability against enzymatic degradation and low bioavailability, which limits their therapeutic application. acs.orgresearchgate.net The incorporation of unnatural amino acids, such as β-amino acids derived from precursors like Boc-L-beta-homoalanine, is a key strategy to overcome these limitations. acs.orgresearchgate.net

This compound is instrumental in the design of novel therapeutics, particularly peptide-based drugs aimed at specific biological pathways. chemimpex.comchemimpex.com As a versatile building block, it is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides to produce a desired therapeutic effect. lookchem.com Its applications extend to the creation of cyclic peptides and other bioactive compounds. chemimpex.comchemimpex.com The introduction of the β-amino acid structure can alter the conformational properties of a peptide, potentially leading to a better fit with its biological target. acs.org Researchers utilize this compound in the synthesis of complex molecules, including aza-analogues of macrosphelides and hybrid peptides with defined helical structures, which have potential as new therapeutic agents. lookchem.com For instance, it has been used in the design of compounds for treating conditions such as cancer, infectious diseases, and neurological disorders like Parkinson's and Alzheimer's disease. ontosight.ai

The incorporation of L-beta-homoalanine into peptide chains can lead to enhanced biological activity and improved pharmacokinetic profiles. chemimpex.comchemimpex.com The modification of the peptide backbone with β-amino acids can increase resistance to proteolysis, a major degradation pathway for natural peptides in the body. acs.orgresearchgate.net This increased stability can lead to a longer plasma half-life, allowing the drug to remain active in the body for a longer period. nih.gov Furthermore, structural modifications enabled by this compound can improve a drug candidate's interaction with biological membranes, a key factor in its absorption and distribution. chemimpex.com The unique structure allows for the modification of drug candidates, which is crucial in pharmaceutical formulations. chemimpex.com

The use of this compound in peptide synthesis can result in drugs with increased potency and selectivity. chemimpex.comchemimpex.com By altering the peptide's three-dimensional structure, the β-amino acid can create a more precise interaction with the target receptor or enzyme, leading to higher binding affinity. acs.org This enhanced affinity can translate to greater potency, where a lower concentration of the drug is needed to elicit a therapeutic response. High selectivity is crucial for minimizing off-target effects and improving the safety profile of a drug. For example, the incorporation of a related didehydro-amino acid at a specific position in an endomorphin-2 analogue resulted in a compound with high µ-opioid receptor selectivity and potent agonist activity, comparable to the native peptide. nih.gov

A primary advantage of using this compound is the ability to modulate the stability and bioavailability of peptide-based drug candidates. chemimpex.comchemimpex.com The tert-butoxycarbonyl (Boc) protecting group on the molecule enhances its stability and solubility during the chemical synthesis process. chemimpex.comchemimpex.com In the final peptide, the β-amino acid structure itself confers resistance to degradation by peptidases, which are enzymes that cleave the amide bonds of α-amino acid chains. acs.orgresearchgate.net This enhanced stability is a critical factor in improving a drug's bioavailability, as it allows more of the active compound to reach its target site before being broken down. chemimpex.com Modifications such as incorporating β-amino acids are key strategies to overcome the inherent instability of many natural peptides. researchgate.net

Table 1: Impact of β-Homoalanine Incorporation on Peptide Properties This table summarizes the effects of incorporating β-homoalanine into peptide structures based on findings from medicinal chemistry research.

| Property | Effect of β-Homoalanine Incorporation | Scientific Rationale |

|---|---|---|

| Biological Activity | Can be enhanced | Altered conformation may lead to better binding with biological targets. chemimpex.comacs.org |

| Pharmacokinetics | Generally improved | Increased stability leads to longer half-life in the body. chemimpex.comnih.gov |

| Potency | Often increased | Unique structure can lead to higher binding affinity and selectivity for targets. chemimpex.comchemimpex.com |

| Stability | Significantly increased | The altered backbone structure provides resistance to degradation by proteolytic enzymes. acs.orgresearchgate.net |

| Bioavailability | Can be improved | Enhanced stability and modified solubility contribute to better absorption and distribution. chemimpex.comchemimpex.com |

Increased Potency and Selectivity of Peptide Drugs

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing drug candidates. These studies systematically alter the chemical structure of a compound and evaluate the effects of these changes on its biological activity. acs.orgacs.org this compound and its derivatives are valuable tools in SAR studies, allowing researchers to probe the structural requirements for a desired pharmacological effect.

By incorporating L-beta-homoalanine into a series of related compounds, researchers can decipher the intricate link between a molecule's chemical makeup and its biological activity. SAR studies help to identify which parts of a molecule are essential for its function (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability. acs.org For example, in a study on brusatol (B1667952) conjugates, the activities of compounds with L-β-homoalanine were compared to those with D-β-homoalanine and other analogues to understand the structural requirements for anti-leukemic activity. nih.gov Such studies allow for the rational design of more effective drugs by pinpointing the key structural features that influence biological outcomes. nih.gov The systematic replacement of natural α-amino acids with β-amino acids is a common strategy in SAR to gain insights into the conformational requirements for receptor binding and activity. acs.org

Table 2: Example of SAR Findings from Brusatol Conjugates This table illustrates how modifications around a β-homoalanine moiety in brusatol conjugates influenced their biological activity against a cancer cell line, as described in scientific literature.

| Compound Modification | Effect on Activity | Implication from SAR Study |

|---|---|---|

| UPB-26 (L-β-homoalanine conjugate) | High activity | The L-configuration of β-homoalanine is well-tolerated for activity. nih.gov |

| Compound 25 (D-β-homoalanine conjugate) | Similar activity to UPB-26 | Chirality at the β-amino acid attachment site may not be a critical determinant for the activity of this specific conjugate class. nih.gov |

| Compound 29 (Methylsulfonyl on β-homoalanine) | Loss of activity | Addition of a bulky, electron-withdrawing group to the amino acid is detrimental to the compound's biological function. nih.gov |

| Compounds 30-33 (More hydrophobic side chains) | Loss of activity | Increasing the hydrophobicity of the side chain beyond the methyl group of β-homoalanine negatively impacts activity. nih.gov |

Optimizing Lead Compounds

The strategic incorporation of this compound into peptide sequences is a key tactic for optimizing lead compounds in drug discovery. By replacing a standard alpha-amino acid with a beta-homoalanine residue, researchers can alter the peptide's backbone, influencing its conformation and, consequently, its biological activity. This modification can lead to improved potency and selectivity for the target receptor or enzyme. chemimpex.comchemimpex.com

The introduction of the beta-amino acid structure can also enhance the metabolic stability of a peptide, a critical factor in developing viable drug candidates. This increased stability is due to the altered peptide backbone, which is less susceptible to degradation by proteases. This approach has been successfully used to create peptidomimetics with improved pharmacokinetic profiles. researchgate.net

Exploring Influence of Bulky Side Chains

The tert-butoxycarbonyl (Boc) group of this compound is considered bulky and can significantly influence the conformational preferences of a peptide chain. researchgate.net This steric hindrance can stabilize specific secondary structures, which can be advantageous in designing molecules that mimic the bioactive conformation of a natural peptide. researchgate.net The bulky side chain can also play a role in the binding affinity of the molecule to its target by creating favorable interactions within the binding pocket. chemimpex.comresearchgate.net

For instance, in the development of inhibitors for the von Hippel–Lindau (VHL) E3 ubiquitin ligase, modifications to the side chains of lead compounds were explored. While replacing a bulky tert-leucine with a less bulky alanine (B10760859) led to a loss of affinity, the strategic placement of other bulky groups was shown to enhance binding. acs.org This highlights the nuanced role that bulky side chains, such as the one effectively provided by the Boc group, play in molecular recognition.

Peptidomimetics and Foldamers

This compound is a fundamental component in the construction of peptidomimetics and foldamers, classes of molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. chemimpex.comsigmaaldrich.com

Design and Synthesis of Peptidomimetic Structures

The synthesis of peptidomimetics often involves the use of non-natural amino acids like beta-homoalanine to create novel backbone architectures. researchgate.netuni-regensburg.de The Boc-protecting group is crucial in solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise addition of amino acid residues to build the desired sequence. acs.org The unique conformational properties of beta-amino acids allow for the design of peptidomimetics that can adopt specific secondary structures, such as helices and turns, which are often essential for biological activity. researchgate.net

Improved In Vivo Stability and Pharmacological Profiles

A primary advantage of incorporating beta-amino acids like L-beta-homoalanine into peptide-based drugs is the significant improvement in their in vivo stability. thieme-connect.comacs.org Peptides composed of beta-amino acids, known as β-peptides, are resistant to degradation by proteases, the enzymes that rapidly break down natural peptides in the body. researchgate.net This proteolytic resistance leads to a longer half-life and improved pharmacokinetic properties, making them more effective as therapeutic agents. chemimpex.com

Development of Foldamers with Defined Secondary Structures

Foldamers are oligomers that adopt well-defined, predictable three-dimensional structures in solution. researchgate.net The incorporation of beta-amino acids, including L-beta-homoalanine, is a key strategy in the design of foldamers with specific helical or sheet-like secondary structures. nih.govacs.orggoogle.com The conformational preferences of the beta-amino acid residues guide the folding of the oligomer into a stable, predetermined shape. nih.gov These well-defined structures are crucial for mimicking the complex architectures of proteins and for developing molecules with novel biological functions. researchgate.netnih.gov

Enzyme Inhibitor Design

This compound and other beta-amino acid derivatives are valuable tools in the design of potent and selective enzyme inhibitors. ontosight.airesearchgate.net By mimicking the transition state of an enzymatic reaction or by binding to the active site with high affinity, these molecules can effectively block the enzyme's activity. researchgate.net